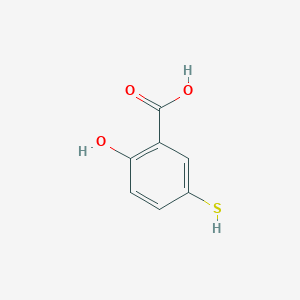

2-Hydroxy-5-mercaptobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxy-5-mercaptobenzoic acid is a useful research compound. Its molecular formula is C7H6O3S and its molecular weight is 170.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1. Analgesic Properties

Recent studies have highlighted the analgesic potential of derivatives of 2-hydroxy-5-mercaptobenzoic acid. For instance, a derivative known as 5-acetamido-2-hydroxy benzoic acid has been shown to exhibit superior analgesic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). In vivo studies demonstrated that this compound significantly reduced pain in models such as the acetic acid-induced writhing test and the hot plate test, indicating both central and peripheral anti-nociceptive effects .

1.2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives have also been investigated. In experiments involving carrageenan-induced paw edema in rats, these compounds showed a marked reduction in edema formation, suggesting their potential use in treating inflammatory conditions .

Biochemical Applications

2.1. Antioxidant Activity

Research has indicated that hydroxybenzoic acids, including this compound, possess antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, making them valuable in the development of dietary supplements and functional foods aimed at reducing oxidative stress .

2.2. Antimicrobial Properties

The antimicrobial efficacy of this compound against various pathogens has been documented. Studies have shown its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in food preservation and medical treatments .

Analytical Applications

3.1. Surface Enhanced Raman Spectroscopy (SERS)

The compound is utilized in surface-enhanced Raman spectroscopy, a powerful analytical technique that enhances the Raman scattering signal of molecules adsorbed on rough metal surfaces or nanoparticles. This application is crucial for trace detection of biomolecules and environmental monitoring .

3.2. Chemical Analysis

In chemical analysis, this compound serves as a reagent for various reactions due to its thiol group, which can form stable complexes with metals and other compounds. This property is exploited in analytical chemistry for detecting heavy metals and other contaminants in environmental samples .

Summary of Findings

The following table summarizes key findings from various studies on the applications of this compound:

Analyse Chemischer Reaktionen

Nucleophilic Thiol-Based Reactions

The thiol group enables nucleophilic substitution and addition reactions:

-

Reaction with α-haloketones :

Reacts with aryl bromomethyl ketones (e.g., phenacyl bromide) via an S<sub>N</sub>2 mechanism. The thiol group attacks the α-carbon, forming 2-((2-oxo-2-phenylethyl)thio)benzoic acid intermediates. Triethylamine facilitates deprotonation and subsequent cyclization to yield 2-aroylbenzo[b]thiophen-3-ols .

Mechanism :-

S<sub>N</sub>2 attack : Thiolate ion (from deprotonation) displaces bromide.

-

Enolate formation : Base abstracts α-proton, forming enolate.

-

Intramolecular cyclization : Enolate attacks carboxylic acid group, forming a six-membered transition state.

-

Aromatization : Loss of water yields benzo[b]thiophene derivatives .

-

-

Oxidation to disulfides :

The -SH group oxidizes readily in air or with mild oxidizing agents (e.g., H<sub>2</sub>O<sub>2</sub>) to form disulfide bridges, critical in polymer and metal-organic framework synthesis.

Cyclization Reactions

The compound serves as a precursor for heterocyclic syntheses:

Example : One-pot synthesis of 2-aroylbenzo[b]thiophen-3-ols ( ):

\ce2−Hydroxy−5−mercaptobenzoicacid+ArCOCH2Br−>[Et3N,DMF][80°C]Benzo[b]thiophen−3−ol

This method eliminates multi-step protocols and harsh conditions traditionally required .

Carboxylic Acid Reactivity

The -COOH group participates in:

-

Esterification : Forms methyl or ethyl esters under acidic conditions (e.g., methanol/H<sup>+</sup>).

-

Coordination chemistry : Acts as a bidentate ligand for transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>), forming stable complexes via O and S donor atoms .

Biochemical Interactions

-

Enzyme inhibition : The thiol group binds to catalytic cysteine residues in cyclooxygenase-2 (COX-2), inhibiting prostaglandin synthesis. Docking studies show a binding affinity of -8.2 kcal/mol with human COX-2 (PDB 5KIR) .

-

Antioxidant activity : Scavenges free radicals via H-atom donation from both -OH and -SH groups.

Eigenschaften

CAS-Nummer |

58765-12-1 |

|---|---|

Molekularformel |

C7H6O3S |

Molekulargewicht |

170.19 g/mol |

IUPAC-Name |

2-hydroxy-5-sulfanylbenzoic acid |

InChI |

InChI=1S/C7H6O3S/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,8,11H,(H,9,10) |

InChI-Schlüssel |

QTCQXOXUIPNFNH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1S)C(=O)O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.